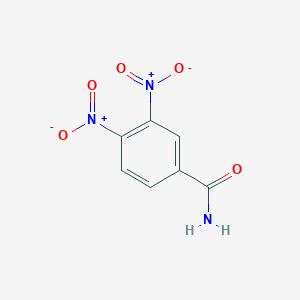
3,4-Dinitrobenzamid
Übersicht
Beschreibung
3,4-Dinitrobenzamide, also known as 3,4-DNB or DNBN, is an organic compound with the chemical formula C7H4N2O6. It is a white crystalline solid with a melting point of 153-154 °C and a density of 1.87 g/cm3. DNBN is a versatile compound that has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a corrosion inhibitor in metalworking. In addition, DNBN has been used in the study of biochemical and physiological effects due to its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Entwicklung neuer Medikamente zur Behandlung von Tuberkulose
3,4-Dinitrobenzamid wurde bei der Entwicklung neuer Medikamente zur Behandlung von Tuberkulose (TB) eingesetzt. Forscher haben eine Familie von N-Alkylnitrobenzamiden entwickelt, die vielversprechende antituberkulare Aktivitäten zeigen . Diese Verbindungen können als strukturelle Vereinfachung bekannter Inhibitoren der Decaprenylphosphoryl-β-D-Ribofuranose 2′-Oxidase (DprE1) betrachtet werden, einem essentiellen Enzym von Mycobacterium tuberculosis (Mtb) und einem neu aufkommenden antituberkularen Ziel .
Synthese von antimykobakteriellen N-Alkylnitrobenzamiden
This compound wird bei der Synthese von antimykobakteriellen N-Alkylnitrobenzamiden verwendet . Die 3,5-Dinitro- und die 3-Nitro-5-Trifluormethyl-Derivate erwiesen sich als die aktivsten, und innerhalb dieser zeigten die Derivate mit mittlerer Lipophilie die besten Aktivitäten .
In-silico-Studien neuer antimykobakterieller N-Alkylnitrobenzamide
This compound wird in In-silico-Studien neuer antimykobakterieller N-Alkylnitrobenzamide verwendet . Docking-Studien haben gezeigt, dass die Passform der aktiveren Verbindungen in die DprE1-Bindungstasche sehr ähnlich ist zu dem, was für bekannte Inhibitoren wie DNB1 beobachtet wurde .
Behandlung von multiresistenter Tuberkulose (MDR-TB)
This compound-Derivate erwiesen sich als hochwirksam gegen multiresistente Tuberkulose (MDR-TB) . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von MDR-TB .
Synthese von N-(5-Chlorpentyl)-3,5-dinitrobenzamid
This compound wird bei der Synthese von N-(5-Chlorpentyl)-3,5-dinitrobenzamid verwendet
Wirkmechanismus
Target of Action
3,4-Dinitrobenzamide and its derivatives are known to target decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) , an essential enzyme in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, by inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a compromised cell wall in the bacteria
Biochemical Pathways
The primary biochemical pathway affected by 3,4-Dinitrobenzamide is the arabinogalactan synthesis pathway . By inhibiting DprE1, the compound disrupts this pathway, leading to a compromised bacterial cell wall and ultimately, bacterial death .
Pharmacokinetics
PR-104 is rapidly metabolized to its active form, PR-104A, which is further reduced to its cytotoxic metabolites in hypoxic cells and by aldo-keto reductase 1C3 in some tumors . It’s important to note that the pharmacokinetics of 3,4-Dinitrobenzamide may differ and further studies are needed to fully understand its ADME properties.
Result of Action
The primary result of 3,4-Dinitrobenzamide’s action is the inhibition of DprE1, leading to a compromised bacterial cell wall and bacterial death . In addition, some derivatives of 3,5-Dinitrobenzamide have shown potent antifungal activity against Candida spp., suggesting a potential role in antifungal therapy .
Action Environment
The action of 3,4-Dinitrobenzamide and its derivatives can be influenced by various environmental factors. For instance, the activation of related prodrugs like PR-104 is influenced by the level of hypoxia in the tumor environment . .
Biochemische Analyse
Biochemical Properties
3,4-Dinitrobenzamide interacts with various enzymes, proteins, and other biomolecules. It is known to be reduced by nitroreductase enzymes, which convert nitroaromatic prodrugs to a cytotoxic form . The highest activity was observed for the reduction of CB1954 (5- (1-aziridinyl)-2,4-dinitrobenzamide) .
Cellular Effects
The effects of 3,4-Dinitrobenzamide on cells are significant. It is known to generate cytotoxic species, which can have profound effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3,4-Dinitrobenzamide exerts its effects at the molecular level through a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is activated by reduction to hydroxylamine and amine metabolites .
Temporal Effects in Laboratory Settings
Over time, the effects of 3,4-Dinitrobenzamide can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 3,4-Dinitrobenzamide vary with different dosages in animal models . Studies have shown that it can have threshold effects and can also cause toxic or adverse effects at high doses.
Metabolic Pathways
3,4-Dinitrobenzamide is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
3,4-Dinitrobenzamide is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 3,4-Dinitrobenzamide and any effects on its activity or function are important aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3,4-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXPRIRONCXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625565 | |
| Record name | 3,4-Dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98604-39-8 | |
| Record name | 3,4-Dinitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dinitrobenzamide interact with Glutathione S-Transferase (GST), and what are the downstream effects?
A1: 3,4-Dinitrobenzamide acts as a specific substrate for GST []. When incorporated onto CdTe/ZnTe quantum dots, it quenches their fluorescence. GST catalyzes the nucleophilic substitution of reduced glutathione onto the para-nitro group of 3,4-Dinitrobenzamide. This reaction removes the quenching effect, leading to a significant increase in fluorescence. This property allows for the sensitive and selective detection of GST activity, both in vitro and in living cells [].
Q2: What makes 3,4-Dinitrobenzamide a suitable molecule for developing imaging probes?
A2: 3,4-Dinitrobenzamide's ability to quench fluorescence, coupled with the specific enzymatic activity of GST that reverses this quenching, makes it a powerful tool for imaging. This approach allows for a highly specific signal with low background noise, enabling the visualization of GST activity in living cells with high sensitivity []. This strategy can be applied to study GST's role in various cellular processes and diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



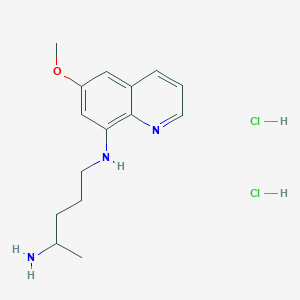
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
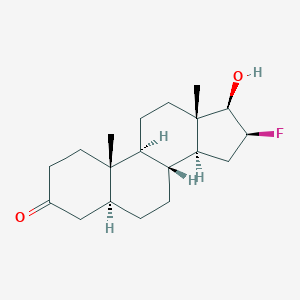
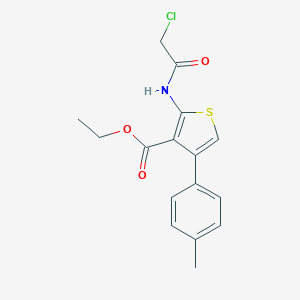
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
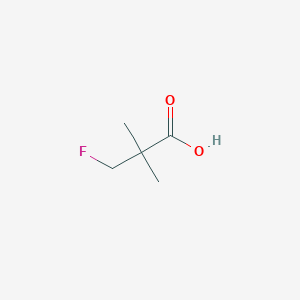

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
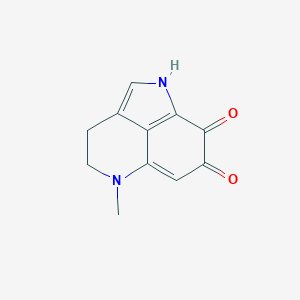
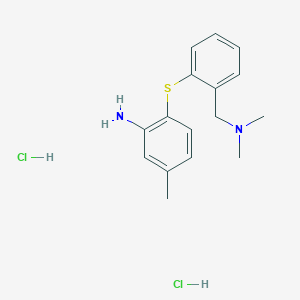
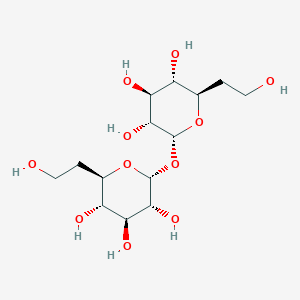
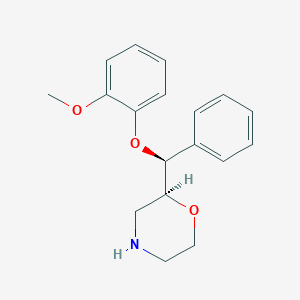

![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)